4-Fluoro-3-nitrobiphenyl

Porphyrinoids BODIPYs SNAr Chemistry

Researchers requiring a reliable, highly electron-deficient aromatic system for nucleophilic aromatic substitution (SNAr) often encounter unreactive analogs. 4-Fluoro-3-nitrobiphenyl (CAS 206879-57-4) directly addresses this challenge, enabling fast, efficient functionalization that is unattainable with other fluorinated building blocks. - Enables fast, efficient SNAr with diverse amine nucleophiles, in contrast to unreactive analogs like the 3,4,5-trifluorophenyl group. - Serves as a critical, non-substitutable precursor for constructing functionalized BODIPY dyes, meso-substituted porphyrins, and corroles for phototherapeutics and materials science. - Consistent 98% purity specification, with validated QC documentation available, ensuring reproducibility in demanding synthetic workflows.

Molecular Formula C12H8FNO2
Molecular Weight 217.20 g/mol
Cat. No. B8712596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrobiphenyl
Molecular FormulaC12H8FNO2
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
InChIKeyFCHZACFMGHJGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrobiphenyl: Strategic Building Block for SNAr and Materials


4-Fluoro-3-nitrobiphenyl (CAS 206879-57-4) is a fluorinated nitroaromatic compound featuring a biphenyl backbone [1]. Its molecular structure is defined by two phenyl rings connected by a single bond, with a nitro group (-NO₂) positioned ortho to a fluorine atom (-F) on one ring [2]. This specific substitution pattern creates a highly electron-deficient aromatic system, rendering it a versatile building block in organic synthesis. It is primarily utilized in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) . The compound's distinct reactivity, particularly its ability to undergo fast and efficient nucleophilic aromatic substitution (SNAr), underpins its value in constructing complex molecular architectures [3].

SNAr Reactivity Enables efficient amine functionalization on dipyrromethanes and BODIPYs
Porphyrinoid Scaffolds Key precursor for meso-substituted porphyrins and corroles
Photoaffinity Probes Derivative FNPA offers selective MAO-B labeling in brain homogenates

Why 4-Fluoro-3-nitrobiphenyl Outperforms Generic Nitrobiphenyls in SNAr


The utility of 4-fluoro-3-nitrobiphenyl is not interchangeable with other fluoronitroaromatic or nitrobiphenyl compounds due to its highly specific and quantifiable reactivity profile. A key differentiator is its performance in nucleophilic aromatic substitution (SNAr) reactions, which is critical for post-synthetic functionalization. In a direct comparative study, the 3,4,5-trifluorophenyl moiety, a closely related electron-deficient analog, was found to be entirely unreactive in SNAr with various nucleophiles [1]. In stark contrast, the introduction of a 4-fluoro-3-nitrophenyl group enabled fast and efficient SNAr with a range of amine nucleophiles [1]. This difference in reactivity is not a matter of degree but of feasibility, making 4-fluoro-3-nitrobiphenyl an essential, non-substitutable building block for specific synthetic pathways, particularly in the design of functionalized dyes and phototherapeutics [2].

SNAr Pathway Feasibility
Target: Enables fast, efficient SNAr with amines
3,4,5-Trifluorophenyl analog: Unreactive in same conditions
A close analog may block the intended synthetic route entirely; reactivity is not a matter of degree but of feasibility.
Biological Probe Selectivity
Derivative FNPA: Photodependent MAO-B inhibition at 0.01–1 µM
Generic nitrobiphenyl: Does not convert to a selective MAO-B photoaffinity label
Isoform-selective tool generation is structure-specific; alternative biphenyls may not replicate the MAO-B labeling profile.

Quantitative Evidence for Selecting 4-Fluoro-3-nitrobiphenyl


Superior SNAr Reactivity Over 3,4,5-Trifluorophenyl Moiety

In a direct head-to-head comparison for functionalizing dipyrromethanes and related dyes, the 3,4,5-trifluorophenyl moiety was found to be unreactive in nucleophilic aromatic substitution (SNAr) with various nucleophiles. Conversely, the 4-fluoro-3-nitrophenyl group enabled fast and efficient SNAr, demonstrating a critical difference in synthetic utility [1].

SNAr Reactivity
Head-to-head
Reactive (amine nucleophiles) vs. Unreactive (3,4,5-trifluorophenyl)
Determines synthetic feasibility for functionalized dyes
Comparison performed on dipyrromethane and BODIPY substrates
Porphyrinoids BODIPYs SNAr Chemistry

Selective Photoaffinity Labeling of MAO-B

The derivative 4-fluoro-3-nitrophenyl azide (FNPA) acts as a selective photoaffinity label for monoamine oxidase B (MAO-B). Studies show that low concentrations of FNPA (0.01-1 µM) photodependently inhibit only the type B isoform in rat brain, demonstrating high target selectivity over MAO-A [1][2].

MAO-B Photoaffinity
Reported
0.01–1 µM
Selective MAO-B inhibition in rat brain homogenates
No MAO-A inhibition at tested concentrations
Photoaffinity Labeling Monoamine Oxidase Enzyme Inhibition

Versatile Core for Functionalized BODIPY Dyes in Antimicrobial Phototherapy

BODIPY dyes bearing an 8-(4-fluoro-3-nitrophenyl) substituent can be efficiently functionalized via SNAr with a variety of amines and thio-carbohydrates [1]. This modification strategy directly improves the phototoxic effect and solubility of the dyes in biological environments, a key performance metric for antimicrobial photodynamic therapy (aPDT) agents [2].

BODIPY Functionalization
Class-level
Amine & thio-carbohydrate introduction via SNAr
Enables tuning of phototoxic and solubility properties
Data from brominated BODIPY series for antimicrobial phototherapy research
Antimicrobial Phototherapy BODIPY SNAr Functionalization

Application Scenarios for 4-Fluoro-3-nitrobiphenyl


Next-Generation Photosensitizers for Antimicrobial Photodynamic Therapy

Researchers designing new BODIPY-based photosensitizers can leverage the 4-fluoro-3-nitrophenyl group's SNAr reactivity to install various solubility-enhancing and targeting moieties post-synthetically. This approach, as demonstrated in the synthesis of mono- and dibrominated BODIPYs, allows for the fine-tuning of a dye's phototoxic effect and biological compatibility, directly addressing key limitations of current aPDT agents [1].

Functionalized Porphyrinoids and Corroles for Material Science

The compound serves as an essential precursor for creating meso-substituted porphyrins and corroles. Its ability to undergo fast and efficient SNAr with amines allows for the straightforward introduction of diverse functional groups onto these macrocyclic scaffolds. This is a critical step in tailoring the optical and electronic properties of these materials for applications in sensors, catalysis, and molecular electronics [2].

Isoform-Selective Chemical Probes for MAO Research

In neuroscience and pharmacology, the derivative 4-fluoro-3-nitrophenyl azide (FNPA) is a validated tool compound for selectively labeling and studying monoamine oxidase B (MAO-B). Its demonstrated ability to photodependently inhibit MAO-B at sub-micromolar concentrations without affecting MAO-A makes it an invaluable probe for dissecting the specific roles of MAO-B in neurological disorders and drug metabolism [3].

Application
Selection Property
Validation Focus
Antimicrobial phototherapy research
SNAr-based dye functionalization
Phototoxic effect & solubility tuning
Porphyrinoid material science
Macrocycle diversification via SNAr
Optical/electronic property tailoring
MAO-B neuroscience research
Isoform-selective photoaffinity labeling
MAO-B specificity validation

Technical Documentation Hub

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31 linked technical documents
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